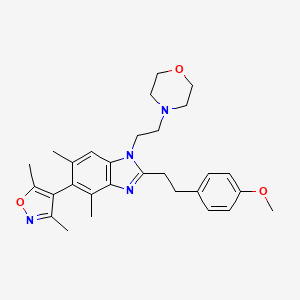
Angiotensin (1-7) (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiotensin (1-7) (acetate) is a metabolite of angiotensin, a peptide hormone involved in the regulation of blood pressure and fluid balance. This compound functions as a type 1 angiotensin II receptor agonist, demonstrating vasodilatory and anti-inflammatory actions. It plays a crucial role in the renin-angiotensin system, counteracting the adverse effects of angiotensin II .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin (1-7) (acetate) can be synthesized through the enzymatic cleavage of angiotensin I by angiotensin-converting enzyme 2 (ACE2) or neprilysin. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of Angiotensin (1-7) (acetate) involves large-scale enzymatic reactions using recombinant enzymes. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Angiotensin (1-7) (acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can be induced by hydroxyl radicals, leading to the formation of oxidized peptides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions may involve the replacement of functional groups within the peptide structure.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are commonly used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) can be employed.
Substitution: Various chemical reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized peptides with altered biological activity.
Reduction: Reduced peptides with potential changes in function.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Angiotensin (1-7) (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide chemistry and enzymatic reactions.
Biology: Investigated for its role in regulating blood pressure, fluid balance, and inflammation.
Medicine: Explored for its therapeutic potential in treating conditions such as hypertension, heart failure, and metabolic syndrome
Industry: Utilized in the development of pharmaceuticals targeting the renin-angiotensin system.
Mechanism of Action
Angiotensin (1-7) (acetate) exerts its effects by binding to the Mas receptor (MasR), a G protein-coupled receptor. This binding triggers a cascade of molecular events leading to vasodilation, anti-inflammatory effects, and the resolution of inflammation. The compound counteracts the actions of angiotensin II, promoting relaxation in vascular beds and improving hydroelectrolyte balance .
Comparison with Similar Compounds
Angiotensin II: A potent vasoconstrictor involved in blood pressure regulation.
Angiotensin I: A precursor to angiotensin II, converted by ACE.
Angiotensin III: Another metabolite with similar but distinct biological activities.
Uniqueness of Angiotensin (1-7) (acetate): Angiotensin (1-7) (acetate) is unique due to its dual action as both an agonist and antagonist of the angiotensin II type 1 receptor, depending on the presence of angiotensin II. This dual action allows it to counterbalance the adverse effects of angiotensin II, making it a promising therapeutic agent for various cardiovascular and metabolic conditions .
Properties
Molecular Formula |
C41H62N12O11 · XC2H4O2 |
|---|---|
Molecular Weight |
899 |
InChI Key |
VJHCETPHKAQOHY-LBGFTJIYSA-N |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
5-L-isoleucine-1-7-angiotensin II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




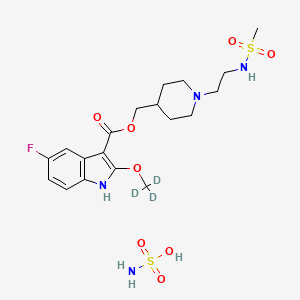
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride](/img/structure/B1150263.png)

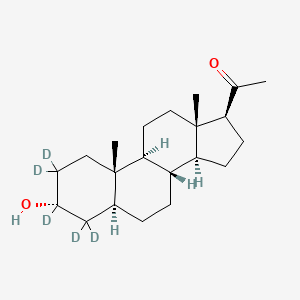

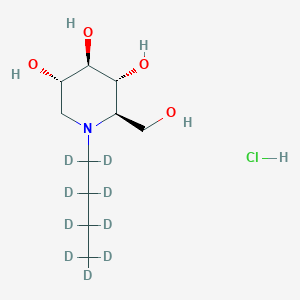
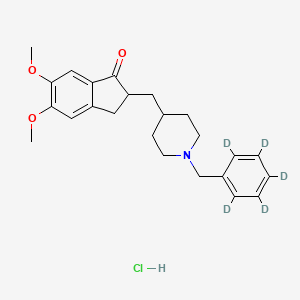
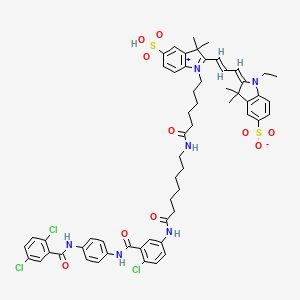
![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
